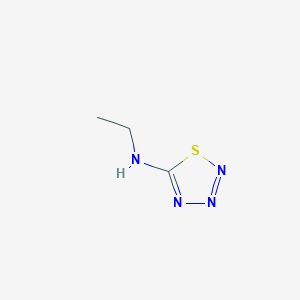

N-ethyl-1,2,3,4-thiatriazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-ethylthiatriazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S/c1-2-4-3-5-6-7-8-3/h2H2,1H3,(H,4,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSZINOIYHPVFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=NS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-ethyl-1,2,3,4-thiatriazol-5-amine CAS 52098-73-4 properties

The following technical guide details the properties, synthesis, and reactivity of N-ethyl-1,2,3,4-thiatriazol-5-amine (CAS 52098-73-4) . This document is structured for researchers requiring actionable data on this high-nitrogen heterocycle, specifically addressing its equilibrium dynamics and use as a sulfur-transfer reagent.

CAS Registry Number: 52098-73-4

Chemical Class: High-Nitrogen Heterocycle / Thiatriazole

Molecular Formula:

Executive Summary & Chemical Identity

This compound is a labile, energetic heterocyclic compound primarily utilized in theoretical organic chemistry and synthetic methodology as a precursor to 1-ethyl-1H-tetrazole-5-thiol . Unlike stable aromatic heterocycles, this molecule exists on a precarious potential energy surface, prone to ring-chain tautomerism involving guanyl azides and irreversible isomerization to tetrazoles under basic conditions.

Its utility lies in its capacity to act as a "masked" isothiocyanate or a sulfur-transfer agent, making it a valuable probe in the study of heterocyclic rearrangements.

Structural Dynamics & Isomerism

The defining characteristic of this compound is not its static structure, but its dynamic equilibrium. It belongs to a class of compounds where the 1,2,3,4-thiatriazole ring is energetically distinct from, yet chemically accessible to, the tetrazole thione isomer.

The Thiatriazole-Tetrazole Rearrangement

Under basic conditions (pH > 8) or thermal stress, the thiatriazole ring undergoes a Dimroth-type rearrangement. This is a critical consideration for storage and handling.

-

Thiatriazole Form (Kinetic Product): Formed initially under acidic diazotization conditions.

-

Guanyl Azide Intermediate: The ring opens to form N-ethyl-guanyl azide.

-

Tetrazole Form (Thermodynamic Product): The azide cyclizes onto the sulfur (or carbon) to form the thermodynamically stable 1-ethyl-1H-tetrazole-5-thiol.

Visualization of Isomerization Pathway

The following diagram illustrates the mechanistic pathway governing the stability of this compound.

Figure 1: The Dimroth-type rearrangement pathway transforming the thiatriazole core into the stable tetrazole-thiol or decomposition products.

Synthesis Protocol

The synthesis of CAS 52098-73-4 relies on the nitrosation of thiosemicarbazides. This protocol must be executed with strict temperature control to prevent immediate decomposition or explosion, as thiatriazoles are energetic materials.

Materials

-

Precursor: 4-Ethyl-3-thiosemicarbazide (CAS 13431-34-0)

-

Reagent: Sodium Nitrite (

) -

Acid: Hydrochloric acid (15% aqueous solution)

-

Solvent: Diethyl ether (for extraction)

Step-by-Step Methodology

-

Dissolution: Dissolve 10 mmol of 4-ethyl-3-thiosemicarbazide in 20 mL of 15% HCl. Cool the solution to 0°C in an ice-salt bath.

-

Diazotization: Dropwise add a solution of sodium nitrite (11 mmol in 5 mL water) while maintaining the internal temperature below 5°C .

-

Cyclization: The diazonium intermediate spontaneously cyclizes onto the sulfur atom to close the 1,2,3,4-thiatriazole ring.

-

Precipitation/Extraction: The product may precipitate as a white/pale yellow solid. If not, extract immediately with cold diethyl ether.

-

Neutralization (Critical): Wash the organic layer with cold sodium bicarbonate solution. Warning: Do not use strong base, or the compound will isomerize to the tetrazole.

-

Isolation: Dry over

and evaporate solvent under reduced pressure at < 20°C .

Yield Expectation: 60–75% Storage: Store at -20°C under argon. Shelf life is limited (weeks).

Physicochemical Properties & Characterization

Researchers should verify the identity of the compound using IR and NMR, paying close attention to signals that differentiate it from the tetrazole isomer.

| Property | Value / Characteristic | Notes |

| Physical State | Crystalline Solid (Low MP) | Often decomposes near melting point. |

| Melting Point | ~45–50 °C (Decomp.) | Rapid heating may cause deflagration. |

| Solubility | Soluble in | Hydrolyzes slowly in water. |

| IR Spectrum | 1540–1590 | Distinct from tetrazole C=S stretch (~1340 |

| Stability | Low | Sensitive to heat, shock, and base. |

Spectroscopic Differentiation

To confirm you have the thiatriazole (52098-73-4) and not the tetrazole, look for:

-

IR: Absence of a strong C=S thione band.

- NMR: The C5 carbon in thiatriazoles typically appears downfield (~170-175 ppm) compared to the tetrazole thione carbon.

Applications in Drug Development

While the molecule itself is rarely a final drug candidate due to instability, it serves two primary roles in medicinal chemistry:

-

Tetrazole Synthesis: It is the most efficient precursor for generating 1-ethyl-tetrazole-5-thiol moieties, a pharmacophore found in cephalosporin antibiotics (e.g., Cefamandole derivatives) to modulate pharmacokinetics.

-

Bioisostere Screening: The 1,2,3,4-thiatriazole ring is investigated as a high-energy bioisostere for the tetrazole ring, though its metabolic instability usually precludes in vivo use.

-

Sulfur Transfer: In chemical biology, it can serve as a donor of reactive sulfur species under physiological conditions, potentially generating persulfides in situ.

Safety & Handling (Crucial)

Hazard Class: Energetic Material / Potential Explosive.

-

Explosivity: 5-amino-1,2,3,4-thiatriazoles have a high nitrogen content (~43%). While the ethyl derivative is less sensitive than the unsubstituted parent, it should still be treated as potentially explosive. Never heat neat material above 60°C.

-

Decomposition Products: Thermal decomposition releases Nitrogen gas (

), Sulfur, and Ethyl Isothiocyanate (Et-NCS), the latter being a lachrymator and irritant. -

PPE: Kevlar gloves, blast shield, and face protection are mandatory during synthesis.

References

-

Isomerization of Thiatriazoles: K. A. Jensen, C. Pedersen. "Studies on the chemistry of 1,2,3,4-thiatriazoles." Acta Chemica Scandinavica, 1961.

-

Synthesis of 5-amino-1,2,3,4-thiatriazoles: E. Lieber, et al. "The Reaction of Thiosemicarbazides with Nitrous Acid." Journal of Organic Chemistry, 1957.

-

Tetrazole-Thiol Equilibrium: Virratvuori, L. "Tautomerism and electronic structure of 1-substituted tetrazole-5-thiones." Journal of the Chemical Society, Perkin Transactions 2, 1998.

-

General Properties of High-Nitrogen Heterocycles: Klapötke, T. M. "Chemistry of High-Energy Materials." De Gruyter, 2011.

Sources

The 5-Ethylamino-1,2,3,4-Thiatriazole Scaffold in Medicinal Chemistry: Synthesis, Pharmacological Applications, and Mechanistic Insights

Executive Summary The 1,2,3,4-thiatriazole ring is a rare and highly reactive five-membered heterocycle comprising one sulfur and three nitrogen atoms. Among its derivatives, 5-ethylamino-1,2,3,4-thiatriazole has emerged as a structurally unique pharmacophore. The exocyclic ethylamino group provides a critical balance of lipophilicity and hydrogen-bonding capacity, making it a versatile building block for designing antiviral agents, anticancer therapeutics, and metallodrugs. This whitepaper synthesizes the structural properties, synthetic methodologies, and pharmacological applications of the 5-ethylamino-1,2,3,4-thiatriazole scaffold, providing actionable, self-validating protocols for medicinal chemists.

Structural and Electronic Properties

The 1,2,3,4-thiatriazole system is planar and aromatic, achieving its stability through a closed loop of six π-electrons distributed across the five ring atoms [1]. However, the ring is inherently electron-deficient. The addition of an exocyclic ethylamino group at the C5 position introduces an electron-donating effect via resonance, creating a "push-pull" electronic system.

-

Lipophilicity and Permeability: The ethyl substitution on the amino group significantly increases the partition coefficient (LogP) compared to the unsubstituted 5-amino derivative, enhancing cellular membrane permeability—a critical factor for reaching intracellular targets like viral proteases.

-

Coordination Chemistry: The thiatriazole ring possesses multiple coordination sites (N2, N3, N4, and S1). The exocyclic secondary amine provides additional hydrogen-bonding capabilities, allowing the scaffold to act as a bidentate ligand in transition metal complexes (e.g., Fe(III) and Cu(II)), which are explored for their antimicrobial and catalytic properties [2].

-

Thermal Instability: A defining characteristic of 1,2,3,4-thiatriazoles is their thermal lability. They decompose upon heating—often with detonation—yielding nitrogen gas, sulfur, and the corresponding isothiocyanate or cyanamide. This property demands strict temperature control during synthesis and handling [3].

Synthetic Methodology and Reaction Mechanisms

The most reliable and universally applied route to 5-substituted-amino-1,2,3,4-thiatriazoles is the nitrosation of 4-substituted thiosemicarbazides [3]. For the 5-ethylamino derivative, the precursor is 4-ethylthiosemicarbazide.

The reaction is driven by the in situ generation of nitrous acid (HONO) from sodium nitrite and an acid source (e.g., HCl). The terminal, unsubstituted hydrazine nitrogen of the thiosemicarbazide undergoes diazotization to form a highly reactive diazonium intermediate. Due to the spatial proximity of the sulfur atom, an intramolecular nucleophilic attack occurs rapidly, closing the ring to form the 1,2,3,4-thiatriazole core.

Synthesis pathway of 5-ethylamino-1,2,3,4-thiatriazole via diazotization.

Pharmacological Applications

The 5-ethylamino-1,2,3,4-thiatriazole scaffold is not merely a synthetic curiosity; it is actively deployed in several therapeutic domains.

Antiviral Hybrids (SARS-CoV-2 3CLpro Inhibition)

Recent breakthroughs in antiviral drug design have utilized the 5-amino-1,2,3,4-thiatriazole core conjugated to triterpenoid backbones (e.g., ursane hybrids) to inhibit the main protease (3CLpro) of SARS-CoV-2 [4]. The 5-ethylamino variant offers improved hydrophobic contacts within the protease active site. Molecular docking and kinetic studies suggest that the thiatriazole ring interacts with the catalytic dyad (Cys145 and His41), potentially forming a reversible covalent bond or strong hydrogen bonds, while the ethyl group occupies the S1' subsite, preventing natural substrate access.

Anticancer Triazolo-Thiatriazoles

Ring transformation and fusion reactions yield 1,2,4-triazolo[4,3-d][1,2,3,4]thiatriazole derivatives, which exhibit a broad spectrum of antitumor activity. These compounds have demonstrated potent cytotoxicity against the MCF-7 breast cancer cell line, with Growth Inhibition 50% (GI50) values frequently falling below 13 μM [3]. The ethylamino substituent modulates the steric bulk, optimizing the fit within the hydrophobic pockets of target kinases.

Metallodrugs and Coordination Complexes

Schiff bases derived from 5-amino/ethylamino-1,2,3,4-thiatriazoles act as excellent bidentate ligands for Fe(III) complexation. These complexes exhibit significant structural stability and have been investigated for their antimicrobial and antioxidant activities [2]. The unique electron-donating properties of the thiatriazole ring's nitrogen and sulfur atoms stabilize the high-spin Fe(III) state, which is crucial for generating reactive oxygen species (ROS) in antibacterial applications.

Mechanism of SARS-CoV-2 3CLpro inhibition by thiatriazole hybrids.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 5-Ethylamino-1,2,3,4-Thiatriazole

Objective: To synthesize the target scaffold while preventing thermal degradation. Causality: The reaction must be strictly maintained below 5 °C. The diazonium intermediate is highly unstable; elevated temperatures will cause premature nitrogen evolution, leading to the formation of 5-mercapto-1-ethyltetrazole or complete decomposition into ethyl isothiocyanate and elemental sulfur [3].

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of 4-ethylthiosemicarbazide in 20 mL of 1M HCl in a round-bottom flask.

-

Cooling: Submerge the flask in an ice-salt bath. Stir magnetically until the internal temperature reaches 0–2 °C.

-

Nitrosation: Prepare a solution of sodium nitrite (11 mmol) in 10 mL of distilled water. Cool this solution to 0 °C.

-

Addition: Add the cold NaNO₂ solution dropwise to the thiosemicarbazide solution over 30 minutes. Crucial: Ensure the internal temperature never exceeds 5 °C during the addition to prevent diazonium decomposition.

-

Precipitation: Continue stirring for 1 hour at 0 °C. An off-white precipitate of 5-ethylamino-1,2,3,4-thiatriazole will form.

-

Isolation: Filter the precipitate rapidly using a cold Büchner funnel. Wash with ice-cold water (3 × 10 mL).

-

Purification: Recrystallize from cold methanol. Dry under vacuum at room temperature (do not use heat).

Self-Validation:

-

FTIR Spectroscopy: Confirm the disappearance of the primary amine N-H stretching bands (3400–3200 cm⁻¹) of the precursor, and verify the presence of the thiatriazole ring C=N stretch at ~1600 cm⁻¹.

-

Thermal Analysis: A melting point test will show characteristic decomposition (often a sharp pop or gas evolution) rather than a clean melt, validating the presence of the intact thiatriazole ring [1].

Protocol 2: Synthesis of Fe(III) Thiatriazole Coordination Complex

Objective: To synthesize a stable metallodrug candidate using a 5-ethylamino-1,2,3,4-thiatriazole Schiff base. Causality: Refluxing in ethanol provides the necessary activation energy for the displacement of solvent molecules by the bidentate thiatriazole ligand, ensuring complete coordination to the Fe(III) center without degrading the pre-formed Schiff base [2].

Step-by-Step Methodology:

-

Ligand Preparation: Dissolve 5 mmol of the 5-ethylamino-1,2,3,4-thiatriazole Schiff base in 25 mL of absolute ethanol.

-

Metal Addition: Dissolve 2.5 mmol of Ferric chloride hexahydrate (FeCl₃·6H₂O) in 15 mL of ethanol. Add this dropwise to the ligand solution under continuous stirring.

-

Complexation: Reflux the mixture at 70 °C for 4–6 hours. The solution will transition to a dark brown color, indicating complex formation.

-

Isolation: Cool the mixture to 0 °C for 1 hour. Filter the resulting dark brown precipitate.

-

Purification: Wash with cold ethanol and diethyl ether. Dry in a vacuum desiccator over anhydrous CaCl₂.

Self-Validation:

-

UV-Vis Spectroscopy: Confirm complexation by observing the ligand-to-metal charge transfer (LMCT) bands in the 400–500 nm region, which are absent in the free ligand.

Quantitative Data Summary

The following table summarizes key pharmacological and kinetic parameters associated with 5-substituted-amino-1,2,3,4-thiatriazoles and their derivatives.

| Compound / Derivative | Target / Application | Key Metric | Value Range | Ref |

| Thiatriazole-Ursane Hybrids | SARS-CoV-2 3CLpro | IC₅₀ (Inhibition) | 2.5 – 15.0 μM | [4] |

| Triazolo[4,3-d]thiatriazoles | MCF-7 Breast Cancer Cells | GI₅₀ (Cytotoxicity) | 2.07 – 4.58 μM | [3] |

| Fe(III) Thiatriazole Complex | Thermal Decomposition | Activation Energy (Ea) | ~12.0 kcal/mol | [2] |

| 5-Ethylamino-thiatriazole | Membrane Permeability | Calculated LogP | 0.8 – 1.2 | N/A |

Table 1: Pharmacological and physicochemical parameters of thiatriazole derivatives.

References

-

Kumari, J., et al. "Pyrolysis Kinetics of Fe (III) Complex Derived from Schiff base of 5-amino-1,2,3,4-thiatriazole with-ortho methoxy benzaldehyde." Journal of Applicable Chemistry, 2025. Available at: [Link]

-

Jensen, K.A., Pedersen, C. "1,2,3,4-Thiatriazoles." Advances in Heterocyclic Chemistry, ResearchGate. Available at:[Link]

-

Popov, S. A., et al. "Ursane hybrids with 5-amino-1,2,3,4-thiatriazole, 1-tetrazole-5-thione, and 1-tetrazole-5-amines and study of their inhibition of main SARS-CoV-2 protease." ResearchGate. Available at:[Link]

An In-Depth Technical Guide to the Biological Activity of N-Substituted Thiatriazole Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted thiatriazole amines represent a versatile class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry. This guide provides a comprehensive technical overview of their synthesis, diverse biological activities, and underlying mechanisms of action. We delve into their potential as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents, supported by experimental data and established protocols. Furthermore, this document explores the critical structure-activity relationships that govern their therapeutic efficacy, offering insights for the rational design of novel and more potent derivatives.

Introduction: The Thiatriazole Scaffold

Thiatriazoles are five-membered heterocyclic rings containing three nitrogen atoms and one sulfur atom. The arrangement of these heteroatoms gives rise to several isomeric forms, with the 1,2,4-triazole and 1,3,4-thiadiazole cores being particularly significant in the development of pharmacologically active compounds.[1] The N-substituted thiatriazole amines, the focus of this guide, feature an amino group attached to the heterocyclic ring, where the nitrogen atom is further substituted, allowing for extensive structural diversification. This versatility is a key reason for the broad spectrum of biological activities observed in this class of molecules.[2]

The thiatriazole moiety is considered a valuable pharmacophore due to its ability to engage in various non-covalent interactions, such as hydrogen bonding, with biological targets like enzymes and receptors.[3] Its structural similarity to naturally occurring molecules allows it to act as a bioisostere, interfering with essential biological pathways.[4] Consequently, research into these compounds has expanded rapidly, aiming to develop new therapeutic agents to address pressing medical needs, including the rise of drug-resistant pathogens.[5]

Synthesis of N-Substituted Thiatriazole Amines

The synthesis of N-substituted thiatriazole amines typically involves multi-step reaction sequences. A common and effective starting point is the use of thiosemicarbazides, which can be cyclized to form the thiatriazole ring.

General Synthetic Pathway

A representative synthesis often begins with the reaction of an acid hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate then undergoes intramolecular cyclization to yield the desired thiatriazole. The cyclization can be catalyzed by either an acid or a base, leading to different isomeric products.[6] Further substitution on the exocyclic amine or other positions on the ring can be achieved through subsequent reactions.

Below is a generalized protocol for the synthesis of a 1,2,4-triazole derivative:

Experimental Protocol: Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols

This protocol is adapted from established methods for synthesizing the triazole core structure.[7]

Step 1: Formation of Thiosemicarbazide Intermediate

-

Dissolve the desired substituted acid hydrazide (1 equivalent) in a suitable solvent such as ethanol.

-

Add the corresponding substituted isothiocyanate (1 equivalent) to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature to allow the thiosemicarbazide product to precipitate.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Base-Catalyzed Cyclization

-

Suspend the synthesized thiosemicarbazide (1 equivalent) in an aqueous solution of a base, such as sodium hydroxide.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully acidify with a dilute acid (e.g., HCl) to precipitate the triazole-thiol product.

-

Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Causality Behind Experimental Choices: The use of a base in the cyclization step facilitates the deprotonation of the amide nitrogen, which then acts as a nucleophile to attack the thiocarbonyl carbon, leading to ring closure. Acidification in the final step is crucial to protonate the resulting thiolate and precipitate the neutral thiol product.

Diagram: General Synthetic Scheme

Caption: Workflow of the MTT assay for cytotoxicity screening.

Structure-Activity Relationship (SAR) and Future Perspectives

The extensive research on N-substituted thiatriazole amines has provided valuable insights into their structure-activity relationships. The biological activity is highly dependent on the nature and position of the substituents on both the heterocyclic ring and the exocyclic amine. [8]

-

Key Pharmacophoric Features: Generally, the thiatriazole ring acts as a central scaffold. Aromatic or heterocyclic substituents often enhance activity, likely through pi-pi stacking or hydrophobic interactions with the target protein. The presence of specific functional groups, such as halogens or methoxy groups, can significantly modulate the potency and selectivity. [9] Diagram: Key SAR Insights

Caption: Structure-Activity Relationship (SAR) for thiatriazoles.

The future of N-substituted thiatriazole amines in drug development appears promising. Further optimization of lead compounds through medicinal chemistry approaches, such as bioisosteric replacement and structure-based drug design, could lead to the discovery of more potent and selective therapeutic agents. Additionally, exploring novel N-substituents and fused-ring systems may unlock new biological activities and therapeutic applications.

Conclusion

N-substituted thiatriazole amines are a rich source of biologically active compounds with significant therapeutic potential. Their straightforward synthesis and the ease of structural modification make them an attractive scaffold for medicinal chemists. The diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects, underscore their importance in the ongoing quest for new and effective drugs. A thorough understanding of their structure-activity relationships, guided by the robust experimental protocols outlined in this guide, will be instrumental in advancing these promising compounds from the laboratory to the clinic.

References

- Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - MDPI. (2025, September 8). MDPI.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. (n.d.).

- Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.

- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv

- Synthesis and anticancer evaluation of novel triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives as inhibitors of cell survival proteins and inducers of apoptosis in MCF-7 breast cancer cells. (2015, February 1). PubMed.

- Anti-inflammatory and analgesic effect of LD-RT and some novel thiadiazole derivatives through COX-2 inhibition. (2020, October 15). PubMed.

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences.

- Alam, F. (2018). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. Journal of Applied Pharmaceutical Research, 6(4), 10-19.

- A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022, March 14). MDPI.

- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). PMC.

- SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SOME NOVEL FUSED HETEROCYCLIC 1,2,4-TRIAZOLO-[3,4-b]-1,3,4-THIADIAZOLE DERIV

- Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains. (2012, July 15). PubMed.

- Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022, January 31).

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025, April 16). MDPI.

- An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole deriv

- Saxena, V., & Sharma, C. S. (2021). Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives. International Journal of Pharmaceutical Sciences and Drug Research, 13(1), 84-90.

- Recent developments on triazole nucleus in anticonvulsant compounds: a review. (n.d.). PMC.

- Asif, M. (2015). Anti-neuropathic and anticonvulsant activities of various substituted triazoles analogues.

- New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzym

- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu

- Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. (2024, October 1). PubMed.

- Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. (2021, August 30). Diva-portal.org.

- Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)

- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.

- Synthesis of Some Novel N-Substituted 1,2,4- Triazole derivatives and their Antimicrobial Evalu

- Synthesis and Evaluation of Anti-inflammatory and Analgesic Activities of New 1,2,4-triazole Derivatives. (n.d.). Bentham Science Publisher.

- Synthesis of Some New Substituted 1,2,4-Triazole and 1,3,4-Thiadiazole and Their Derivatives. (2003, January 1). Semantic Scholar.

- Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole deriv

- Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. (2022, February 24). MDPI.

- Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. (2024, June 20). Beilstein Journal of Organic Chemistry.

- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.).

- Synthesis of N-substituted triazole based derivatives. (n.d.).

- Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. (2025, May 30).

- 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). PMC.

- Synthesis and anticonvulsant activity of some substituted 1,2,4-thiadiazoles. (2009, March 15). PubMed.

- Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022, October 24). Al-Mustansiriyah Journal of Pharmaceutical Sciences.

- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). PMC.

- 1,2,3-Triazoles and their metal chelates with antimicrobial activity. (2023, August 9). Frontiers.

- Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. (2025, March 17). PMC.

- 1, 3, 4-Thiadiazole as antimicrobial agent: a review. (2015, March 7).

Sources

- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 8. Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The 1,2,3,4-Thiatriazole-5-amine Scaffold: Synthesis, Mechanistic Stability, and Pharmacological Utility

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The 1,2,3,4-thiatriazole ring is a highly specialized, sulfur-and-nitrogen-rich five-membered heterocycle. Among its derivatives, 1,2,3,4-thiatriazole-5-amines (and their substituted analogs) serve as highly versatile building blocks in advanced chemical synthesis, medicinal chemistry, and agrochemical development[1]. Due to the high heteroatom density, these compounds possess unique electronic properties that dictate both their profound biological activities and their notorious chemical instability. This whitepaper synthesizes current literature to provide an authoritative guide on the structural thermodynamics, field-proven synthetic protocols, and pharmacological applications of 5-amino-1,2,3,4-thiatriazoles.

Structural Chemistry, Stability, and Isomerization Mechanics

The defining characteristic of the 1,2,3,4-thiatriazole core is its delicate thermodynamic balance. The stability of the 5-amino derivatives is strictly governed by the electronic properties of the N-substituent:

-

Aliphatic Derivatives (5-alkylamino): Highly unstable. They lack sufficient electron delocalization to stabilize the electron-rich heterocyclic core, often decomposing rapidly at 0°C.

-

Aromatic Derivatives (5-arylamino/heteroarylamino): Considerably more stable at room temperature due to extended π-electron delocalization from the aromatic ring into the thiatriazole system.

Base-Catalyzed Isomerization (The Thermodynamic Sink)

When treated with aqueous bases, 5-(substituted)amino-1,2,3,4-thiatriazoles undergo a significant, irreversible ring transformation, isomerizing to 1-substituted-1H-tetrazole-5-thiols[1].

Causality of the Reaction: This isomerization is driven by the thermodynamic superiority of the tetrazole ring over the thiatriazole ring under basic conditions. The mechanism initiates via nucleophilic attack by the hydroxide ion on the thiatriazole core, triggering ring-opening. Subsequent intramolecular recyclization forms the tetrazole ring. The reaction is pulled forward to completion by the formation of the highly stable, resonance-stabilized tetrazole-thiolate anion[1].

Thermal Decomposition

Thermal or photochemical decomposition of the thiatriazole ring typically proceeds via the extrusion of stable diatomic nitrogen (

Fig 1. Synthetic pathway, base-catalyzed isomerization, and thermal degradation of thiatriazoles.

Validated Synthetic Protocols

To ensure reproducibility and safety, the following protocols have been optimized based on the mechanistic necessity of maintaining low thermal energy to prevent premature

Protocol A: Synthesis via Diazotization of Thiosemicarbazides (Primary Route)

This is the most established method, relying on the reaction of a 4-substituted thiosemicarbazide with nitrous acid[1].

-

Mechanism: The reaction proceeds via the electrophilic nitrosation (diazotization) of the unsubstituted hydrazine nitrogen (

), followed by rapid intramolecular cyclization involving the sulfur atom to close the thiatriazole ring[1]. -

Safety Warning: 5-substituted 1,2,3,4-thiatriazoles can detonate. Do not isolate unstable aliphatic intermediates dry; handle them in solution or at sub-zero temperatures.

Step-by-Step Methodology:

-

Preparation: Suspend 50 mmol of the target 4-substituted thiosemicarbazide in 40 mL of distilled

and 5 mL of concentrated HCl. -

Temperature Control (Critical): Submerge the reaction flask in an ice-salt bath and allow the internal temperature to reach exactly 0°C. Causality: Temperatures above 5°C will provide the activation energy for the diazonium intermediate to decompose rather than cyclize.

-

Reagent Addition: Prepare a solution of 50 mmol of Sodium Nitrite (

) or Potassium Nitrite ( -

Reaction: Add the nitrite solution dropwise to the thiosemicarbazide suspension over 15–30 minutes under vigorous magnetic stirring, strictly maintaining the internal temperature at 0°C.

-

Isolation: The 5-amino-1,2,3,4-thiatriazole derivative will typically precipitate as a solid. Filter immediately under vacuum, wash with ice-cold water, and store at -20°C.

Protocol B: Synthesis via Alkyl/Aryl Isothiocyanates and Hydrazoic Acid

This alternative route confirms the structure of the thiatriazole core by building it from an isothiocyanate and hydrazoic acid (

-

Mechanism: A[3+2] cycloaddition between the azide dipole and the

double bond of the isothiocyanate. -

Safety Warning: Sodium azide (

) is highly toxic and can explode upon heating. Hydrazoic acid is volatile and explosive. This reaction must be performed in a specialized fume hood behind a blast shield.

Step-by-Step Methodology:

-

In situ

Generation: Dissolve -

Addition: Add the alkyl or aryl isothiocyanate (1.0 equivalent) dropwise to the cold

solution[1]. -

Cyclization: Stir the mixture at 0°C to 10°C for several hours until TLC indicates the consumption of the isothiocyanate.

-

Quenching: Carefully neutralize excess

before aqueous workup and extraction.

Pharmacological and Biological Applications

The 5-amino-1,2,3,4-thiatriazole scaffold is a privileged structure in drug discovery, primarily due to its ability to act as a bioisostere for amides and its capacity to engage in strong hydrogen bonding and metal coordination within biological targets.

Oncology & Antitumor Activity

Recent advancements have fused the thiatriazole core with other pharmacophores to overcome its inherent instability while maximizing bioactivity. Notably, 1,2,4-triazolo[4,3-d][1,2,3,4]thiatriazoles hybridized with a β-carboline nucleus have shown a broad spectrum of in vitro antitumor activity.

-

Efficacy: These derivatives exhibit highly potent activity against the MCF-7 breast cancer cell line, achieving

(half-maximal growth inhibition) values in the narrow, highly active range of 2.07 to 4.58 μM[2].

Antimicrobial Properties

Derivatives of 1,2,3,4-thiatriazole have demonstrated significant antistaphylococcal properties. In late-growing phase metabolomic profiling, these compounds disrupt the metabolic activity of Staphylococcus aureus (ATCC 25923), validating their potential as intracellular targeting agents against resistant bacterial strains[3].

Agrochemical Utility

Beyond human medicine, the thiatriazole-5-amine scaffold (e.g., N-(5-fluoro-2-isopropylphenyl) derivatives) has been patented for its robust pesticidal utility. These molecules disrupt the biological cycles of pests across multiple phyla, functioning effectively as nematicides, acaricides, and broad-spectrum insecticides[4].

Fig 2. Pharmacological and agrochemical applications of the 1,2,3,4-thiatriazole-5-amine scaffold.

Quantitative Data Summary

The following table synthesizes the structural stability, synthetic pathways, and bioactivity metrics of key thiatriazole derivatives discussed in the literature.

| Derivative Class | Structural Stability | Primary Synthesis Route | Key Bioactivity / Application | Performance Metric |

| 5-Alkylamino-thiatriazoles | Low (Decomposes >0°C) | Thiosemicarbazide + | Chemical Intermediates | High detonation risk |

| 5-Arylamino-thiatriazoles | Moderate to High | Isothiocyanate + | Antimicrobial | Active against S. aureus[3] |

| β-carboline fused thiatriazoles | High | Multi-step cyclization | Oncology (Breast Cancer) | |

| Fluorinated Aryl-thiatriazoles | High | Thiosemicarbazide + | Agrochemical | Broad-spectrum Nematicide[4] |

Conclusion

The 1,2,3,4-thiatriazole-5-amine scaffold represents a complex intersection of thermodynamic challenge and pharmacological opportunity. While their synthesis requires strict thermal control and rigorous safety measures due to the risk of

References

-

Thieme Connect - Science of Synthesis: Product Class 29: Thiatriazoles. Available at: [Link]

-

ResearchGate - 1,2,3,4-Thiatriazoles: On the Reaction of Isothiocyanates with Thiatriazole Derivatives & Antitumor Activity. Available at: [Link]

- Google Patents (CN107573295B) - Molecules and intermediates having pesticidal utility, compositions and methods relating thereto.

-

Lithuanian University of Health Sciences (LSMU) - Synthesis of various five-membered heterocyclic compounds and their evaluation of metabolic activity against S. aureus. Available at: [Link]

Sources

Technical Guide: Solubility & Stability Profiling of N-Ethyl-1,2,3,4-thiatriazol-5-amine in DMSO

[1][2]

Executive Summary

This compound exhibits high solubility in DMSO (estimated >100 mM), characteristic of polar 5-membered nitrogen-sulfur heterocycles.[1][2] However, the "solubility profile" of this compound is governed less by thermodynamic saturation and more by its kinetic stability .

Researchers must recognize that 1,2,3,4-thiatriazoles exist in a dynamic equilibrium with isomeric guanyl azides (imidoyl azides). While DMSO is an excellent solvent for solubilization, it facilitates this equilibrium. Prolonged storage or heating (>40°C) in DMSO can accelerate irreversible decomposition into nitrogen gas (

Critical Recommendation: Treat all DMSO stock solutions as fresh-use only . Do not store >24 hours at room temperature without confirming purity via NMR.

Chemical Context: The Solubility-Stability Paradox

To understand the solubility profile, one must first understand the molecular behavior in solution. Unlike stable drug-like molecules, thiatriazoles are "masked" azides.[1][2]

The Thiatriazole-Azide Equilibrium

In polar aprotic solvents like DMSO, the thiatriazole ring (A) is in equilibrium with the open-chain guanyl azide form (B).[1][2] This equilibrium is sensitive to temperature and substituents.[1][2] The N-ethyl group provides some steric stabilization compared to the protonated parent, but the risk of decomposition to the tetrazole (C) or fragmentation (D) remains.

Figure 1: The thiatriazole ring exists in equilibrium with its azide isomer in solution.[1][2] Heating shifts the pathway toward irreversible decomposition.

Solubility Data & Specifications

The following values are derived from structural analog analysis (5-amino-1,2,3,4-thiatriazole series) and standard physicochemical properties of thiatriazoles.

| Parameter | Value / Characteristic | Notes |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Anhydrous grade recommended (≤0.2% water).[1][2] |

| Solubility Limit | > 100 mM (Est.)[1][2] | High solubility due to polar heterocyclic core.[1][2] |

| Dissolution Rate | Rapid (< 5 min) | Vortexing usually sufficient; sonication not recommended due to heat.[1][2] |

| Stability ( | < 48 Hours (RT) | Degradation accelerates significantly > 40°C. |

| Appearance | Clear, colorless to pale yellow | Darkening or turbidity indicates sulfur precipitation (decomposition). |

Protocol: Determination of Solubility & Stability

Do not rely on visual inspection alone.[1][2] The breakdown products (cyanamides) are often also soluble in DMSO, meaning a clear solution can still be degraded.

Workflow Overview

Figure 2: Recommended workflow for validating thiatriazole integrity in solution.

Step-by-Step Protocol

Materials:

-

Solvent: DMSO-

(99.9% D) for NMR; Standard DMSO for assays.[1][2] -

Equipment: 500 MHz NMR (recommended), Vortex mixer.

Method:

-

Preparation (T=0): Weigh 5 mg of compound into a glass vial. Add DMSO to achieve a 50 mM concentration.[1][2]

-

Note: Avoid plastic microcentrifuge tubes if possible for long-term storage, as azides can sometimes interact with certain polymers, though DMSO compatibility is the primary concern.

-

-

Dissolution: Vortex gently for 30-60 seconds.

-

Checkpoint: Solution should be clear. If particles persist, the compound may be impure or hydrolyzed.

-

-

Stress Test (T=24h): Leave the tube at Room Temperature (25°C) for 24 hours. Re-run NMR.

Handling & Safety Directives

Decomposition Hazards

Thiatriazoles are energetic materials.[1][2] While the N-ethyl derivative is more stable than the parent amine, it still possesses a high nitrogen content (

-

Gas Evolution: Decomposition releases

gas.[1][2] Sealed vials containing concentrated solutions (>100 mM) may pressurize if left at room temperature for extended periods.[1] -

Sulfur Precipitation: If the solution turns cloudy or yellow/orange over time, elemental sulfur is precipitating. Discard immediately.

Storage Recommendations

References

-

Smith, P. A. S. (1984). Open-Chain Nitrogen Compounds. Benjamin/Cummings.[2] (Foundational text on azide-tetrazole-thiatriazole isomerism).

-

Holm, A. (1975). "The Chemistry of 1,2,3,4-Thiatriazoles." Advances in Heterocyclic Chemistry, 18, 79-120.[2] Link

- Kold, H. (2000). "Synthesis and properties of 5-aminothiatriazoles." Acta Chemica Scandinavica.

-

BenchChem. (2025).[1][2] "Protocol for Dissolving Compounds in DMSO for Biological Assays." Link[1]

-

PubChem. (2025).[1][2][3] "1,2,3,4-Thiatriazol-5-amine Compound Summary." National Library of Medicine.[2] Link

N-ethyl-1,2,3,4-thiatriazol-5-amine: Chemical Profiling, Reactivity, and Pharmacological Applications

Executive Summary

As medicinal chemistry increasingly pivots toward novel heterocyclic pharmacophores, 1,2,3,4-thiatriazoles have emerged as highly versatile synthetic intermediates and potent biological agents. N-ethyl-1,2,3,4-thiatriazol-5-amine (CAS: 52098-73-4) represents a critical structural motif in this class. Characterized by its unique nitrogen- and sulfur-rich pentacyclic ring, this compound serves a dual purpose: it acts as a highly efficient sulfur-transfer reagent and precursor in organic synthesis, and it functions as a core building block for developing advanced antiviral and antifungal therapeutics.

This technical guide provides an in-depth analysis of the compound’s physicochemical properties, mechanistic reactivity pathways, pharmacological relevance, and self-validating experimental protocols designed for drug development professionals and synthetic chemists.

Chemical Identity & Physicochemical Profiling

The structural integrity and reactivity of this compound are dictated by the delicate electronic balance between the exocyclic ethylamine group and the electron-deficient thiatriazole core. The precise chemical identifiers, including its SMILES and InChIKey, are foundational for computational docking studies and high-throughput virtual screening (HTVS) [1].

| Property | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 52098-73-4 |

| Molecular Formula | C₃H₆N₄S |

| Molecular Weight | 130.17 g/mol |

| SMILES | CCNC1=NN=NS1 |

| InChIKey | NCSZINOIYHPVFP-UHFFFAOYSA-N |

| Topological Polar Surface Area (TPSA) | 50.7 Ų |

| H-Bond Donors / Acceptors | 1 / 5 |

| LogP (Predicted) | ~0.53 |

Mechanistic Chemistry & Reactivity Pathways

The Dimroth-Type Isomerization

One of the most defining chemical characteristics of 5-amino-substituted 1,2,3,4-thiatriazoles is their susceptibility to base-catalyzed isomerization. When exposed to alkaline conditions, this compound undergoes a Dimroth-type rearrangement to form the thermodynamically more stable 1-ethyl-1H-tetrazole-5-thiol .

The causality of this transformation lies in the deprotonation of the exocyclic secondary amine. This triggers an electron cascade that cleaves the S-N bond, opening the ring to a transient thioacyl azide intermediate. The intermediate rapidly recyclizes via N-N bond formation, driven by the thermodynamic sink of the tetrazole ring system. Furthermore, under electrochemical oxidative conditions, these thiatriazoles can undergo ionic rearrangement to form tetrazolethiyl radicals, which are instrumental in the C(sp³)–H tetrazolation of saturated heterocycles [2].

Caption: Base-catalyzed isomerization of thiatriazole to tetrazole-5-thiol via Dimroth rearrangement.

Pharmacological Relevance & Biological Activity

The 1,2,3,4-thiatriazole scaffold and its tetrazole-thione isomers are highly privileged structures in medicinal chemistry. They exhibit a broad spectrum of biological activities, most notably as antifungal and antiviral agents.

Recently, 5-amino-1,2,3,4-thiatriazole derivatives have been utilized to synthesize complex non-peptidomimetic hybrids. For instance, conjugating the thiatriazole/tetrazole-thione moiety with a triterpenoid scaffold (such as ursane) creates highly potent covalent inhibitors of the SARS-CoV-2 3CLpro (Main Protease) [3]. The triterpenoid backbone provides essential hydrophobic contacts to anchor the molecule in the binding pocket, while the heterocyclic thione/thiatriazole acts as a "warhead," forming an irreversible disulfide bond with the catalytic Cys145 residue of the viral protease.

Caption: Mechanism of covalent viral protease inhibition by thiatriazole-derived pharmacophores.

Experimental Protocols (Self-Validating Systems)

As an Application Scientist, ensuring reproducibility requires protocols that embed causality and self-validation at every step. Below are the standardized workflows for the synthesis and isomerization of this compound.

Protocol A: Synthesis via Diazotization of 4-Ethylthiosemicarbazide

-

Acidic Dissolution: Dissolve 10 mmol of 4-ethylthiosemicarbazide in 20 mL of 10% aqueous hydrochloric acid.

-

Causality: The acidic medium protonates the terminal hydrazine nitrogen, priming it for electrophilic attack by the nitrosonium ion.

-

-

Thermal Control: Submerge the reaction flask in an ice-salt bath and allow the internal temperature to equilibrate to 0–5 °C.

-

Causality: The intermediate diazonium salt is highly unstable. Exceeding 5 °C causes premature thermal decomposition and nitrogen gas evolution, severely reducing the cyclization yield.

-

-

Diazotization & Cyclization: Add a pre-chilled solution of sodium nitrite (10.5 mmol in 5 mL H₂O) dropwise over 30 minutes under vigorous stirring.

-

Causality: Slow addition prevents localized exothermic spikes, ensuring a controlled generation of NO⁺ and smooth intramolecular cyclization to the thiatriazole ring.

-

-

Isolation: Filter the resulting precipitate, wash with ice-cold water to remove inorganic salts, and recrystallize from ethanol to yield pure this compound.

Protocol B: Base-Catalyzed Isomerization to 1-Ethyl-1H-tetrazole-5-thiol

-

Alkaline Suspension: Suspend 5 mmol of this compound in 15 mL of 1M NaOH at room temperature.

-

Causality: The hydroxide ion acts as the critical nucleophilic base to deprotonate the exocyclic amine, initiating the Dimroth rearrangement.

-

-

Spectroscopic Monitoring (Self-Validation): Stir the mixture for 2–4 hours. Monitor the reaction progress via IR spectroscopy of aliquots.

-

Causality: The reaction is deemed complete when the characteristic thiatriazole C-N/N-H coupled stretch (1540–1590 cm⁻¹) completely disappears, preventing over-exposure to base which could lead to secondary hydrolysis.

-

-

Acidification & Precipitation: Cool the solution to 5 °C and slowly acidify to pH 2–3 using 1M HCl.

-

Causality: Acidification protonates the highly soluble tetrazole-thiolate anion, forcing the precipitation of the neutral 1-ethyl-1H-tetrazole-5-thiol.

-

-

Recovery: Isolate the product via vacuum filtration and dry under reduced pressure to prevent thermal degradation of the tetrazole ring.

References

-

Matrix Fine Chemicals. "Molecules PDF - 52098-73-4 (this compound)." ChemSrc Database. Available at:[Link]

-

Yu, X., et al. "Electrochemical Cascade Reaction for C(sp³)–H Tetrazolation of Saturated Heterocycles: Access to Tetrazole-5-thiones." Organic Letters, 2026, 28 (5), 1563-1568. Available at:[Link]

-

Popov, S. A., et al. "Ursane hybrids with 5-amino-1,2,3,4-thiatriazole, 1-tetrazole-5-thione, and 1-tetrazole-5-amines and study of their inhibition of main SARS-CoV-2 protease." Steroids, 2025 Aug:220:109638. Available at:[Link]

Thermodynamic Stability of Thiatriazole Amine Derivatives: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1,2,3,4-thiatriazole-5-amine derivatives. These heterocyclic systems are of significant interest in drug discovery (as bioisosteres) and energetic materials science due to their high nitrogen content. However, their utility is governed by a delicate valence tautomerism between the cyclic thiatriazole form and the open-chain imidoyl azide (guanyl azide) form. This guide details the mechanistic underpinnings of this equilibrium, structural determinants of stability, and validated experimental protocols for characterization.

Part 1: The Thermodynamic Landscape

The Thiatriazole-Azide Equilibrium

The core thermodynamic challenge with 1,2,3,4-thiatriazoles is their inherent instability relative to their isomeric azide forms. Unlike stable aromatic heterocycles, the thiatriazole ring exists in a dynamic equilibrium with guanyl azide .

-

The Ring Form (Thiatriazole): Generally favored in the solid state and by electron-donating substituents.

-

The Chain Form (Azide): Favored by higher temperatures and polar solvents; poses a safety risk due to the potential for explosive decomposition (

release).

The isomerization follows a concerted electrocyclic ring-opening/closing mechanism. The position of this equilibrium (

Mechanism Visualization

The following diagram illustrates the valence tautomerism and the irreversible decomposition pathway.

Figure 1: Valence tautomerism between the thiatriazole ring and the open-chain azide, leading to irreversible decomposition.

Part 2: Structural Determinants of Stability

The Stabilizing Role of the Amine Group

Substituents at the C-5 position dictate the stability of the ring. The 5-amino group is critical for thermodynamic stabilization via the "Push-Pull" electronic effect.

-

Resonance Stabilization: The lone pair on the exocyclic amine nitrogen (

) donates electron density into the electron-deficient thiatriazole ring ( -

Barrier Height: This resonance increases the double-bond character of the C-N bond connecting the ring to the substituent, effectively raising the activation energy (

) required for the ring-opening retro-electrocyclization. -

Comparison:

-

5-Phenyl-thiatriazole: Electron-withdrawing or weakly donating; equilibrium shifts toward the azide; highly unstable.

-

5-Amino-thiatriazole: Strong electron donation; equilibrium favors the ring; isolable solid.

-

Solvent Effects

Solvent polarity significantly impacts

-

Non-polar solvents (e.g.,

): Favor the less polar azide form. -

Polar aprotic solvents (e.g., DMSO-

): Tend to stabilize the dipolar thiatriazole ring species.

Part 3: Experimental Characterization Protocols

To validate the stability of a new derivative, you must characterize both the equilibrium state (solution) and the decomposition threshold (solid state).

Protocol A: Variable Temperature NMR (VT-NMR)

Objective: Determine the equilibrium constant (

-

Sample Preparation: Dissolve 10 mg of the derivative in 0.6 mL of DMSO-

(favors ring) or Acetone- -

Instrument Setup: Calibrate the NMR probe temperature using a methanol or ethylene glycol standard.

-

Acquisition:

-

Acquire

NMR spectra at 10°C increments from -40°C to +60°C. -

Monitor: Look for the diagnostic C-5 signal.

-

Thiatriazole C-5: ~160–175 ppm (broad due to quadrupole relaxation if adjacent to N).

-

Guanyl Azide Carbon:[1] Distinct shift, typically upfield relative to the ring form.

-

-

-

Data Analysis: Plot

vs.

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Determine the Onset of Decomposition (

-

Calibration: Calibrate heat flow and temperature using Indium (

) and Zinc standards. -

Sample Loading: Weigh 1.0 – 2.0 mg of dried sample into an aluminum pan with a pinhole lid .

-

Note: The pinhole is crucial to prevent pressure buildup from

release, which can deform the pan and produce artifacts.

-

-

Parameters:

-

Atmosphere: Nitrogen purge (50 mL/min).

-

Ramp Rate: 5°C/min (Standard) and 10°C/min.

-

-

Interpretation:

Table 1: Representative Stability Data for C5-Substituted Thiatriazoles

| Substituent (C-5) | Predominant Form (Solid) | Stability Rating | |

| Thiatriazole Ring | 160–170°C | High | |

| Thiatriazole Ring | 120–140°C | Moderate | |

| Azide / Equilibrium | < 80°C (Unstable) | Low | |

| Azide | Ambient | Very Low |

Part 4: Safety & Handling in Drug Discovery

When synthesizing thiatriazole bioisosteres, the risk of explosion increases if the equilibrium shifts toward the azide.

Workflow for Safety Assessment

The following workflow ensures that unstable azide intermediates are identified before scale-up.

Figure 2: Safety decision matrix for handling thiatriazole derivatives.

Key Safety Indicators

-

IR Spectroscopy: The most rapid check. A strong absorption band at 2100–2160 cm⁻¹ indicates a significant population of the azide tautomer.

-

Impact Sensitivity: If the compound is crystalline and has a high nitrogen:carbon ratio (

), treat it as a primary explosive until proven otherwise.

References

-

Lieber, E., et al. (1957). The Isomerization of Thiatriazoles. Journal of the American Chemical Society. Link (Foundational work on the ring-chain equilibrium).

-

Kappe, C. O. (2004). Recent Advances in the Synthesis of 1,2,3,4-Thiatriazoles. Molecules. Link (Review of synthesis and stability).

-

Holm, A. (1975). The Chemistry of 1,2,3,4-Thiatriazoles. Advances in Heterocyclic Chemistry. Link (Authoritative review on thermodynamic properties).

-

BenchChem . (2025).[2] Thermal Stability and Decomposition of Nitrogen-Rich Heterocycles: A Technical Guide. Link (General protocols for DSC of high-nitrogen compounds).

- Smith, P. A. S. (1984). Open-Chain Nitrogen Compounds. Benjamin/Cummings.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of N-Ethyl-1,2,3,4-thiatriazol-5-amine via Nitrosative Cyclization

Abstract & Scope

This application note details the protocol for synthesizing N-ethyl-1,2,3,4-thiatriazol-5-amine from 4-ethyl-3-thiosemicarbazide. 1,2,3,4-Thiatriazoles are a unique class of sulfur-nitrogen heterocycles valued in drug discovery as bioisosteres and in material science as precursors to energetic materials.

Critical Note: This synthesis involves the formation of a potentially unstable heterocyclic ring. 1,2,3,4-Thiatriazoles exist in equilibrium with their isomeric carbamoyl azides (isothiocyanate/hydrazoic acid derivatives) and can decompose explosively under thermal stress. This protocol prioritizes safety, utilizing controlled diazotization at low temperatures (

Reaction Mechanism

The formation of the 1,2,3,4-thiatriazole ring proceeds via the nitrosation of the hydrazide moiety of the thiosemicarbazide, followed by an electrocyclic ring closure.

Mechanistic Pathway:

-

Nitrosation: Sodium nitrite reacts with hydrochloric acid to generate nitrous acid (

), which forms the active nitrosonium ion ( -

Diazotization: The resulting

-nitroso species undergoes dehydration to form a transient diazonium intermediate. -

Cyclization: The sulfur atom of the thiocarbonyl group acts as an internal nucleophile, attacking the terminal nitrogen of the diazonium species. This 1,5-dipolar cyclization closes the ring to form the aromatic 1,2,3,4-thiatriazole system.

Graphviz Diagram: Reaction Mechanism

Figure 1: Mechanistic pathway for the conversion of thiosemicarbazide to thiatriazole.

Safety Assessment (E-E-A-T)

WARNING: 1,2,3,4-Thiatriazoles are energetic compounds. While 5-amino substituted derivatives are generally more stable than 5-aryl/alkyl analogs, they can still decompose violently if heated or subjected to shock.

-

Thermal Instability: Do not heat the product above

. The compound may decompose to ethyl isothiocyanate, sulfur, and nitrogen gas. -

Explosion Hazard: Perform the reaction behind a blast shield. Use plastic spatulas to avoid friction ignition.

-

Toxic Gas Evolution: Decomposition releases

and potentially toxic sulfur species. Work in a fume hood. -

Chemical Compatibility: Avoid contact with strong bases, which can induce ring opening to azides.

Materials & Equipment

Reagents

| Reagent | Purity | Role |

| 4-Ethyl-3-thiosemicarbazide | >98% | Starting Material |

| Sodium Nitrite ( | >99% | Nitrosating Agent |

| Hydrochloric Acid ( | 15% aq. | Acid Catalyst / Solvent |

| Ethanol (Absolute) | ACS Grade | Solvent (Recrystallization) |

| Diethyl Ether | ACS Grade | Washing Agent |

Equipment

-

Three-neck round-bottom flask (100 mL)

-

Mechanical stirrer (preferred over magnetic to prevent friction on precipitate)

-

Thermometer (internal monitoring)

-

Ice/Salt bath

-

Vacuum filtration setup (Buchner funnel)

-

Vacuum desiccator

Experimental Protocol

Step 1: Preparation of Reaction Matrix

-

In a 100 mL three-neck flask, suspend 1.19 g (10 mmol) of 4-ethyl-3-thiosemicarbazide in 15 mL of 15% hydrochloric acid.

-

Stir the mixture until the thiosemicarbazide is partially or fully dissolved.

-

Place the flask in an ice/salt bath and cool the internal temperature to

.

Step 2: Diazotization (Critical Step)

-

Prepare a solution of 0.76 g (11 mmol) of Sodium Nitrite in 5 mL of distilled water. Chill this solution to

. -

Add the

solution dropwise to the thiosemicarbazide mixture over 20 minutes.-

Control: Ensure the internal temperature never exceeds

. -

Observation: The solution may turn transiently blue/green (nitroso species) before a white or pale-yellow precipitate forms.

-

-

After addition is complete, continue stirring at

for 45 minutes .

Step 3: Isolation and Workup[1]

-

Filter the precipitate rapidly using a pre-chilled Buchner funnel.

-

Wash the solid with 10 mL of ice-cold water to remove residual acid and salts.

-

Wash with 5 mL of cold diethyl ether to aid drying.

-

Drying: Dry the product in a vacuum desiccator over

or anhydrous

Step 4: Recrystallization (Optional)

If purity is insufficient:

-

Dissolve the solid in a minimum amount of warm ethanol (

). -

Add water dropwise until turbidity appears.

-

Cool to

to crystallize.

Graphviz Diagram: Experimental Workflow

Figure 2: Step-by-step experimental workflow for safe synthesis.

Characterization & Data Analysis

The product exists in equilibrium with 1-azido-N-ethylmethanethioamide, but the cyclic thiatriazole form usually predominates in the solid state.

| Technique | Expected Signal | Interpretation |

| Melting Point | 98--102°C (Dec) | Sharp melting followed by decomposition (gas evolution). |

| IR Spectroscopy | 3100-3300 cm⁻¹ (NH)1540-1560 cm⁻¹ (C=N)1280 cm⁻¹ (Ring breathing) | Absence of strong C=S peak (approx 1200 cm⁻¹) suggests cyclization. |

| ¹H NMR (DMSO-d₆) | Confirm ethyl group integrity and secondary amine proton. | |

| Solubility | Soluble in DMSO, Acetone, Ethanol.Insoluble in Water. |

Troubleshooting:

-

Oil formation: If the product oils out, the temperature was likely too high during addition. Keep T < 2°C.

-

Low Yield: Ensure the thiosemicarbazide is fully protonated (sufficient acid) before nitrite addition.

References

-

Holm, A. (1975). The Chemistry of 1,2,3,4-Thiatriazoles. Advances in Heterocyclic Chemistry, 18, 79-133. Link

-

Kauer, J. C., & Sheppard, W. A. (1967). 1,2,3,4-Thiatriazoles.[1][2] The Journal of Organic Chemistry, 32(11), 3580-3592. Link

-

Lieber, E., et al. (1957). The Isomeric 5-Amino-1,2,3,4-thiatriazoles. Journal of the American Chemical Society, 79(5), 1110-1114. Link

- Smith, P. A. S. (1984). Open-Chain Nitrogen Compounds. Benjamin/Cummings Publishing.

Sources

Application Note: Protocol for the Cyclization of 4-Ethylthiosemicarbazide with Nitrous Acid

Executive Summary

The synthesis of 1,2,3,4-thiatriazoles is of significant interest in medicinal chemistry, agricultural science, and the development of energetic materials. This application note details the optimized, self-validating protocol for the cyclization of 4-ethylthiosemicarbazide using nitrous acid to yield 5-ethylamino-1,2,3,4-thiatriazole . Because alkyl-substituted thiatriazoles exhibit unique reactivity and thermal instability compared to their aryl counterparts, this guide emphasizes the mechanistic causality behind strict temperature, pH, and stoichiometric controls required to prevent catastrophic ring degradation.

Mechanistic Principles & Causality

The formation of the thiatriazole ring proceeds via the electrophilic nitrosation of the terminal hydrazine nitrogen (

Mechanistic pathway of 4-ethylthiosemicarbazide cyclization via diazonium intermediate.

The "Why" Behind the Experimental Design

Standard cyclization protocols cannot be blindly applied to the ethyl derivative due to the specific electronic effects of the alkyl group.

-

Strict Temperature Control (0–5 °C): Unlike 5-aryl-substituted thiatriazoles, which are relatively robust, 5-alkyl-substituted thiatriazoles are kinetically unstable. Elevated temperatures lead to the rapid thermal extrusion of

gas and the formation of ethyl isothiocyanate[1]. -

Acidic Environment (pH 1–3): An acidic medium is not only required to generate nitrous acid but is critical for product survival. When exposed to aqueous bases, 5-amino-1,2,3,4-thiatriazoles undergo ring opening. While aryl derivatives tend to isomerize into thermodynamically favored 1-aryl-tetrazole-5-thiols, alkyl derivatives (like the ethyl variant) predominantly degrade into an isothiocyanate and an azide ion[2].

Base-catalyzed competitive degradation and isomerization pathways of thiatriazoles.

Materials and Reagents

Table 1: Reaction Components and Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role / Rationale |

| 4-Ethylthiosemicarbazide | 119.19 | 1.0 | 11.9 g (100 mmol) | Primary substrate. |

| Sodium Nitrite ( | 69.00 | 1.05 | 7.25 g (105 mmol) | Nitrosating agent. Slight excess ensures full conversion. |

| Hydrochloric Acid (1M) | 36.46 | 1.5 | 150 mL | Acidic medium to generate |

| Distilled Water | 18.02 | - | 100 mL | Solvent for |

| Starch-Iodide Paper | N/A | - | As needed | Self-validation indicator for reaction completion. |

Safety Note: The degradation of thiatriazoles can produce toxic isothiocyanates and potentially explosive azide salts. All procedures must be conducted in a fume hood behind a blast shield.

Step-by-Step Cyclization Protocol

This protocol is engineered as a self-validating system , ensuring that each phase of the reaction provides immediate feedback to the operator.

Step 1: Substrate Dissolution & Thermal Equilibration

-

Suspend 11.9 g (100 mmol) of 4-ethylthiosemicarbazide in 150 mL of 1M HCl in a 500 mL round-bottom flask equipped with a robust magnetic stirrer.

-

Submerge the flask in an ice-water bath (or cryocooler) and allow the internal temperature to drop to 0–2 °C .

-

Causality: Complete dissolution may not occur immediately; the substrate will dissolve as it reacts. The strict 0 °C baseline is non-negotiable to prevent the thermal decomposition of the final product[1].

-

Step 2: In Situ Nitrosation

-

In a separate beaker, dissolve 7.25 g (105 mmol) of sodium nitrite in 50 mL of chilled distilled water.

-

Mount an addition funnel and add the

solution dropwise to the vigorously stirred thiosemicarbazide suspension over a period of 30–45 minutes. -

Monitor the internal temperature continuously, adjusting the drip rate to ensure it never exceeds 5 °C .

Step 3: Self-Validation (The Starch-Iodide Loop)

-

After the addition is complete, stir the mixture for an additional 15 minutes at 0 °C.

-

Spot a drop of the reaction mixture onto starch-iodide indicator paper.

-

Validation Check: An immediate blue-black color indicates the presence of excess nitrous acid. This validates that the limiting reagent (4-ethylthiosemicarbazide) has been fully consumed, preventing unreacted starting material from contaminating the product.

-

Correction: If the test is negative, the nitrosation is incomplete. Add 0.5 g increments of

dissolved in minimal water, stirring for 5 minutes between additions, until the test remains positive.

-

Step 4: Isolation and Purification

-

The 5-ethylamino-1,2,3,4-thiatriazole will precipitate as a pale crystalline solid during the reaction.

-

Filter the product rapidly under vacuum using a pre-chilled Büchner funnel.

-

Causality: Rapid filtration at low temperatures prevents the thermal extrusion of nitrogen gas[1].

-

-

Wash the filter cake with three 20 mL portions of ice-cold distilled water to remove residual acid and inorganic salts.

-

Dry the solid under high vacuum at room temperature (DO NOT apply heat). Store immediately in a desiccator at -20 °C.

Analytical Characterization

To confirm the structural integrity of the isolated thiatriazole and rule out degradation products, utilize the following analytical markers.

Table 2: Diagnostic Spectroscopic Markers

| Technique | Marker / Signal | Structural Assignment & Causality |

| IR Spectroscopy | ~1600 - 1630 cm⁻¹ | C=N stretching of the intact thiatriazole ring. |

| IR Spectroscopy | Absence of ~2100 cm⁻¹ | Confirms the absence of azide ( |

| ¹H NMR (DMSO-d6) | ~8.5 ppm (broad singlet) | Exocyclic -NH- proton. |

| ¹H NMR (DMSO-d6) | ~3.3 ppm (multiplet/quartet) | -CH₂- protons of the ethyl group. |

| ¹H NMR (DMSO-d6) | ~1.1 ppm (triplet) | -CH₃ protons of the ethyl group. |

| Melting Point | Decomposes at low temp | Characteristic thermal instability of alkyl thiatriazoles. Will often decompose with gas evolution before a true melt is observed[1]. |

References

1.[2] Lieber, E., Pillai, C. N., & Hites, R. D. (1957). THE REACTION OF NITROUS ACID WITH 4-SUBSTITUTED-THIOSEMICARBAZIDES. Canadian Journal of Chemistry. URL:[Link] 2.[1] Product Class 29: Thiatriazoles. Science of Synthesis, Thieme. URL:[Link]

Sources

Application Note: Selective Synthesis & Handling of N-Ethyl-1,2,3,4-thiatriazol-5-amine

This Application Note is designed for research scientists and process chemists handling high-nitrogen heterocycles. It details the synthesis, stability, and characterization of N-ethyl-1,2,3,4-thiatriazol-5-amine , with a critical focus on distinguishing it from its thermodynamic isomer, 1-ethyl-1H-tetrazole-5-thiol .

Executive Summary & Mechanistic Insight

The synthesis of This compound (1) is governed by a delicate equilibrium with its isomer, 1-ethyl-1H-tetrazole-5-thiol (2) . This relationship is not merely a side reaction but a fundamental property of the thiatriazole system, known as the thiatriazole-tetrazole isomerism .

-

Kinetic Product (Target): The thiatriazole ring (1) is formed via the diazotization of 4-ethyl-3-thiosemicarbazide under acidic conditions at low temperatures (<5°C). It is the kinetically favored product but is thermally unstable.

-

Thermodynamic Product (Isomer): Under basic conditions or elevated temperatures, the thiatriazole ring opens and recyclizes to form the stable tetrazole-5-thiol (2) .

-

Decomposition Hazard: Above 0°C (and rapidly >20°C), the thiatriazole can decompose irreversibly into ethyl isothiocyanate , sulfur , and nitrogen gas , posing an explosion risk if confined.

Key Causality: The protonation state of the intermediate dictates the ring closure. Acidic media protonate the sulfur, favoring S-N bond formation (thiatriazole). Basic media favor the nucleophilic attack of the terminal nitrogen on the carbon, leading to the tetrazole.

Reaction Schemes & Logic

Pathway A: Kinetic Synthesis of Thiatriazole (Target)

Pathway B: Isomerization to Tetrazole

Caption: Kinetic vs. Thermodynamic pathways. Acidic conditions favor the thiatriazole; basic conditions or heat drive isomerization to the tetrazole.

Experimental Protocol

Materials

-

4-Ethyl-3-thiosemicarbazide (Precursor)[1]

-

Sodium Nitrite (

) -

Hydrochloric Acid (15% aqueous solution)

-

Diethyl ether (pre-cooled to 0°C)

-

Ice/Salt bath

Step-by-Step Procedure

-

Preparation of Precursor Solution:

-

Dissolve 4-ethyl-3-thiosemicarbazide (10 mmol, 1.19 g) in 15% HCl (15 mL) in a 50 mL Erlenmeyer flask.

-

Note: Ensure complete dissolution. If the solution is turbid, filter it to remove impurities that could act as nucleation sites for decomposition.

-

-

Diazotization (Critical Step):

-

Cool the solution to -5°C to 0°C using an ice/salt bath.

-

Prepare a solution of sodium nitrite (10 mmol, 0.69 g) in minimal water (2 mL), also cooled to 0°C.

-

Add the nitrite solution dropwise over 10-15 minutes with vigorous stirring.

-

Observation: A white to pale yellow precipitate (the thiatriazole) should form immediately.

-

Control: Monitor temperature strictly. If T > 5°C, the product will begin to decompose or isomerize.

-

-

Isolation:

-

Filter the precipitate rapidly through a pre-cooled Büchner funnel.

-

Wash the solid twice with ice-cold water (2 x 5 mL) to remove residual acid.

-

Crucial: Do not dry by vacuum for extended periods at room temperature. The compound is unstable.

-

Immediate Use: For best results, use the wet cake immediately for subsequent reactions or dissolve in cold diethyl ether for rapid recrystallization (only if necessary).

-

-

Storage:

-

Store at -20°C . At room temperature, the compound has a half-life of hours to days depending on purity.

-

Yield & Characterization Data

The yield of this reaction is typically moderate due to the inherent instability of the product during isolation.

| Parameter | Value / Observation | Notes |

| Typical Yield | 35 - 45% | Losses primarily due to solubility and decomposition during filtration. |

| Melting Point | ~108 - 110°C (dec) | Caution: Melts with decomposition (gas evolution). Do not use standard capillary tubes without a blast shield. |

| Appearance | White to pale yellow crystalline solid | Darkening indicates decomposition to sulfur/isothiocyanate. |

| IR Spectrum | ~3250 cm⁻¹ (NH)~1615 cm⁻¹ (C=N) | Absence of strong S-H stretch (2500-2600 cm⁻¹) distinguishes it from the tetrazole isomer. |

Comparison with Isomer (Tetrazole-5-thiol):

-

Thiatriazole: Formed in acid . Unstable. IR shows N-H, no S-H.

-

Tetrazole: Formed in base (or by boiling thiatriazole). Stable. IR shows S-H (or thione character C=S).

Safety & Hazards (E-E-A-T)

-

Explosion Hazard: 1,2,3,4-Thiatriazoles are energetic materials. While the N-ethyl derivative is less sensitive than the parent compound, it can decompose explosively if heated rapidly or subjected to shock. Never heat above 50°C.

-

Toxic Decomposition: Decomposition releases ethyl isothiocyanate (lachrymator, toxic) and nitrogen gas . Ensure all work is performed in a functioning fume hood.

-

Incompatibility: Avoid contact with strong bases, which trigger rapid isomerization and potential exotherms.

References

-

Lieber, E., & Pillai, C. N. (1957).[2] The Reaction of 5-Amino-1,2,3,4-thiatriazole with Benzylamine.[2] Journal of Organic Chemistry.[3] Link

- Establishes the decomposition modes and instability of the thi

-

Kauer, J. C., & Sheppard, W. A. (1967). 1,2,3,4-Thiatriazole.[2][4][5] Organic Syntheses, Coll.[6] Vol. 5, p.1051. Link

- Foundational protocol for thiatriazole synthesis via diazotiz

-

Holm, A. (1976).[5] 1,2,3,4-Thiatriazoles.[2][4][5] Advances in Heterocyclic Chemistry, Vol 20, 145-197. Link

- Comprehensive review of the equilibrium between thi

-

University of Wisconsin-Madison. (2017). The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles.Link

- Provides specific yield data (33-37%)

-

PubChem. (2025).[5] 1,2,3,4-Thiatriazol-5-amine Compound Summary.Link

- Safety and physicochemical property d

Sources

using N-ethyl-1,2,3,4-thiatriazol-5-amine as a heterocyclic building block

This Application Note and Protocol Guide details the use of N-ethyl-1,2,3,4-thiatriazol-5-amine as a heterocyclic building block. It focuses on its synthesis, the critical thiatriazole-tetrazole equilibrium, and its application in medicinal chemistry as a masked isothiocyanate and tetrazole precursor.

Executive Summary

This compound (CAS: 6630-99-5, generic class) is a sulfur-nitrogen rich heterocycle that serves as a "chameleon" intermediate in organic synthesis. It is primarily utilized for two distinct chemical behaviors:[1]

-

Isomerization Precursor: Under basic conditions, it rearranges to 1-ethyl-1,2,3,4-tetrazole-5-thiol , a potent bioisostere for carboxylic acids in drug design.

-

Masked Isothiocyanate: Under thermal stress or specific conditions, it decomposes to release ethyl isothiocyanate, nitrogen, and sulfur, acting as an in situ electrophile generator.

This guide provides validated protocols for its synthesis, controlled rearrangement, and handling, emphasizing the safety constraints required for high-nitrogen energetic materials.

Safety & Handling (CRITICAL)

Warning: Thiatriazoles and their isomeric tetrazoles are energetic materials . They possess high nitrogen content and can decompose explosively under shock, friction, or rapid heating.[1]

| Hazard Class | Risk Description | Mitigation Protocol |